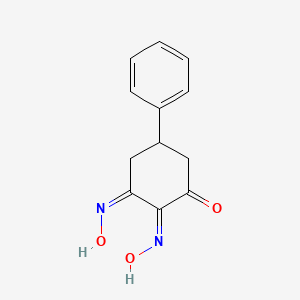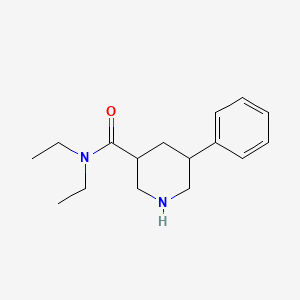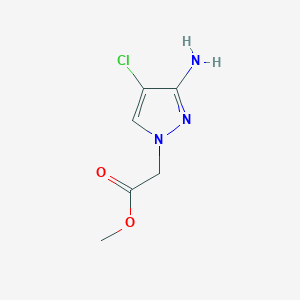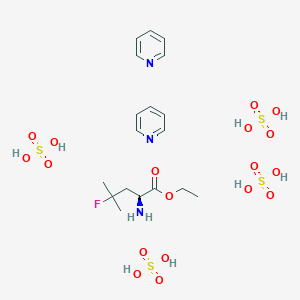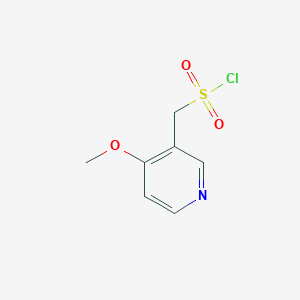
(4-Methoxypyridin-3-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of (4-Methoxypyridin-3-yl)methanesulfonyl chloride typically involves synthetic routes that include the use of methanesulfonyl chloride as a key reagent. The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield . Industrial production methods may vary, but they generally follow similar principles to achieve high-quality output .
Chemical Reactions Analysis
(4-Methoxypyridin-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and other nucleophiles. The reaction conditions often involve controlled temperatures and solvents to ensure optimal results.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Methoxypyridin-3-yl)methanesulfonyl chloride has a wide range of scientific research applications, including:
Biology: The compound’s reactivity makes it useful in biological studies, particularly in the modification of biomolecules.
Industry: The compound is valuable in industrial processes that require selective and reactive chemical agents.
Mechanism of Action
The mechanism of action of (4-Methoxypyridin-3-yl)methanesulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. It targets nucleophilic sites on other molecules, facilitating the formation of new chemical bonds. The molecular pathways involved include the activation of the methanesulfonyl chloride group, which then participates in subsequent reactions .
Comparison with Similar Compounds
(4-Methoxypyridin-3-yl)methanesulfonyl chloride can be compared with other similar compounds, such as:
- (4-Methoxypyridin-3-yl)methanesulfonamide
- (4-Methoxypyridin-3-yl)methanesulfonic acid
- (4-Methoxypyridin-3-yl)methanesulfonate esters
These compounds share similar structural features but differ in their reactivity and applications. The uniqueness of this compound lies in its specific reactivity and selectivity, making it particularly valuable in certain chemical processes .
Properties
Molecular Formula |
C7H8ClNO3S |
|---|---|
Molecular Weight |
221.66 g/mol |
IUPAC Name |
(4-methoxypyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-7-2-3-9-4-6(7)5-13(8,10)11/h2-4H,5H2,1H3 |
InChI Key |
AZOHHZCRYAYOIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


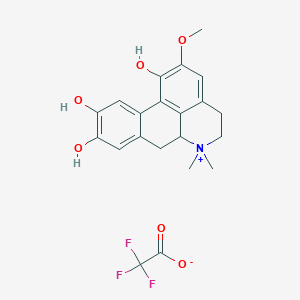
![Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate](/img/structure/B13061026.png)

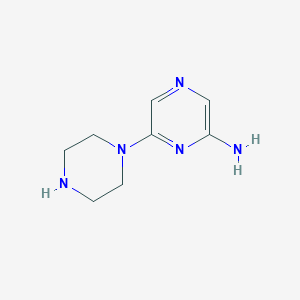

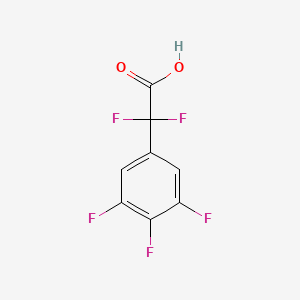
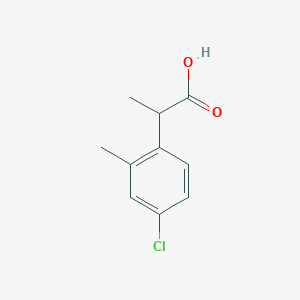
![1,3-dimethyl-5-[(propan-2-yl)amino]-1H-pyrazole-4-carboxylic acid](/img/structure/B13061056.png)

